

Spectroscopic Profile of 3-Methoxy-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-1H-indole

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This guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-1H-indole**, catering to researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections present the key spectroscopic data for **3-Methoxy-1H-indole**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise NMR data for **3-Methoxy-1H-indole** is not readily available in the searched literature. However, the following tables provide the ^1H and ^{13}C NMR data for a closely related compound, 5-Methoxy-3-methyl-1H-indole, which can serve as a valuable reference for predicting the spectral characteristics of **3-Methoxy-1H-indole**.^[1] The numbering of the indole ring is provided for clarity.

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Table 1: ¹H NMR Data of 5-Methoxy-3-methyl-1H-indole[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.79	s	1H	NH
7.25	d, J = 8.7 Hz	1H	H-7
7.03	d, J = 2.3 Hz	1H	H-4
6.97	s	1H	H-2
6.87	dd, J=8.7, 2.4 Hz	1H	H-6
3.90	s	3H	-OCH ₃
2.33	s	3H	-CH ₃ (at C3)

Table 2: ¹³C NMR Data of 5-Methoxy-3-methyl-1H-indole[1]

Chemical Shift (δ) ppm	Assignment
154.01	C-5
131.53	C-7a
128.75	C-3a
122.53	C-2
112.18	C-7
111.74	C-3
111.58	C-6
100.81	C-4
56.05	-OCH ₃
9.81	-CH ₃ (at C3)

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methoxy-1H-indole** is expected to exhibit characteristic absorption bands typical for indole derivatives.

Table 3: Predicted Infrared Absorption Bands for **3-Methoxy-1H-indole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~1620-1450	Medium-Strong	C=C Aromatic Ring Stretch
~1250-1200	Strong	Aryl-O Stretch (C-O)
~750-700	Strong	C-H Out-of-plane Bending

Mass Spectrometry (MS)

The mass spectrum of **3-Methoxy-1H-indole** provides valuable information about its molecular weight and fragmentation pattern. The exact mass of **3-Methoxy-1H-indole** is 147.068413911 Da.[\[2\]](#)

Table 4: Mass Spectrometry Data for **3-Methoxy-1H-indole**

m/z Value	Interpretation
147	Molecular ion [M] ⁺
132	Loss of a methyl group ([M-CH ₃] ⁺)
104	Loss of a methoxy radical ([M-OCH ₃] ⁺) or loss of HCN from m/z 131
77	Phenyl cation fragment

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: For ^1H and ^{13}C NMR spectroscopy, approximately 5-25 mg and 50-100 mg of the solid sample, respectively, are dissolved in 0.6-0.7 mL of a deuterated solvent such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[4]

Instrumentation and Data Acquisition: NMR spectra are recorded on a spectrometer, for instance, a Bruker 500 MHz instrument.[1][5] For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. For ^{13}C NMR, the spectral width is generally set from 0 to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly employed.[6][7] Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate.[8]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer Spectrum instrument.[9] The spectrum is typically scanned over the mid-IR range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a blank KBr pellet or the empty sample compartment is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

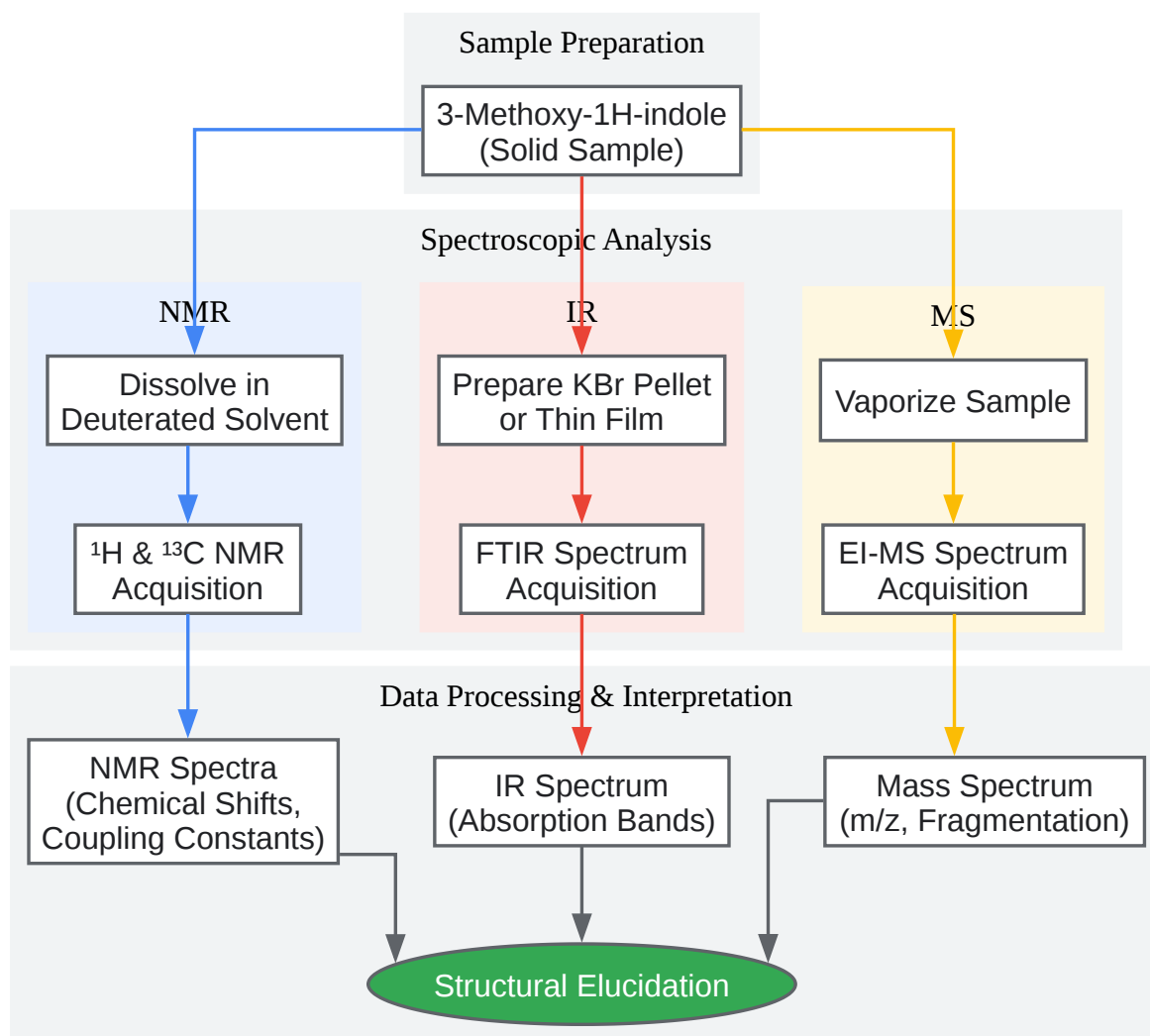
Sample Introduction and Ionization: For volatile compounds like **3-Methoxy-1H-indole**, Electron Ionization (EI) is a common method.[10][11] The sample is introduced into the ion

source, where it is vaporized by heating. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^{[10][12]}

Instrumentation and Data Acquisition: The mass spectrum is obtained using a mass spectrometer, such as a GC-MS system (e.g., ISQ Trace 1300).^[1] The instrument separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each fragment.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methoxy-1H-indole**.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178170#spectroscopic-data-of-3-methoxy-1h-indole-nmr-ir-ms]

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